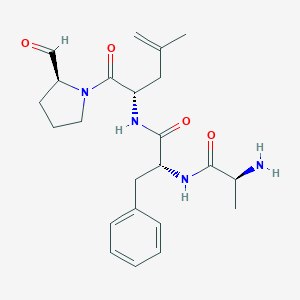

![molecular formula C₃₄H₅₈N₂O₂₆ B121540 N-[2-(5-acetamido-1,2,4-trihidroxi-6-oxohexan-3-il)oxi-5-[3,5-dihidroxi-4-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi-6-[[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oximetil]oxan-2-il]oxi-4-hidroxi-6-(hidroximetil)oxan-3-il]acetamida CAS No. 70858-45-6](/img/structure/B121540.png)

N-[2-(5-acetamido-1,2,4-trihidroxi-6-oxohexan-3-il)oxi-5-[3,5-dihidroxi-4-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi-6-[[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oximetil]oxan-2-il]oxi-4-hidroxi-6-(hidroximetil)oxan-3-il]acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

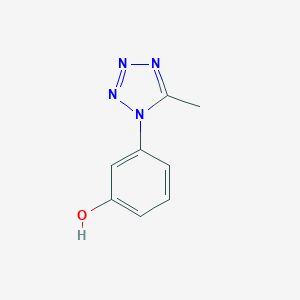

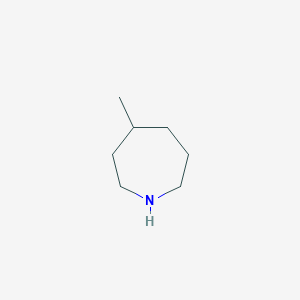

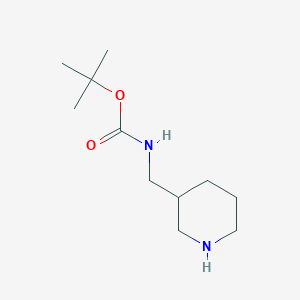

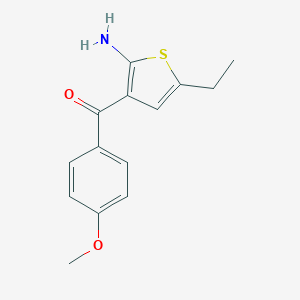

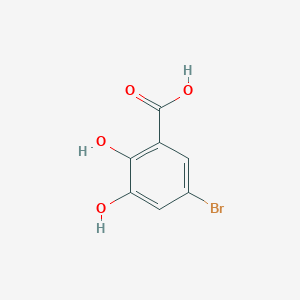

N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide, also known as N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide, is a useful research compound. Its molecular formula is C₃₄H₅₈N₂O₂₆ and its molecular weight is 910.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Usos médicos

N-Acetilglucosamina (GlcNAc), un componente de la Mannotriosa-di-(N-acetil-D-glucosamina), se ha propuesto como tratamiento para enfermedades autoinmunes y pruebas recientes han afirmado cierto éxito .

O-GlcNAcilación

La O-GlcNAcilación es el proceso de agregar un solo azúcar de N-acetilglucosamina a la serina o treonina de una proteína . Comparable a la fosforilación, la adición o eliminación de N-acetilglucosamina es un medio de activación o desactivación de enzimas o factores de transcripción . De hecho, la O-GlcNAcilación y la fosforilación a menudo compiten por los mismos sitios de serina/treonina . La O-GlcNAcilación ocurre con mayor frecuencia en las proteínas de la cromatina y a menudo se considera una respuesta al estrés . La hiperglucemia aumenta la O-GlcNAcilación, lo que lleva a la resistencia a la insulina .

Biosíntesis

GlcNAc es la unidad monomérica del polímero quitina, que forma los exoesqueletos de artrópodos como insectos y crustáceos . Es el componente principal de las rádulas de los moluscos, los picos de los cefalópodos y un componente principal de las paredes celulares de la mayoría de los hongos . Polimerizado con ácido glucurónico, forma hialuronano .

Producción industrial

GlcNAc se produce industrialmente utilizando quitina como sustrato, mediante métodos químicos, enzimáticos y de biotransformación

Mecanismo De Acción

Target of Action

Mannotriose-di-(N-acetyl-D-glucosamine) is an oligosaccharide that is primarily involved in the study of mammalian glycoprotein biosynthesis

Biochemical Pathways

Mannotriose-di-(N-acetyl-D-glucosamine) is likely involved in the glycosylation pathways within the cell. Glycosylation is a critical biochemical pathway that modifies proteins and lipids, enabling them to perform a variety of functions, including cell-cell adhesion, immune response, and protein folding .

Result of Action

The molecular and cellular effects of Mannotriose-di-(N-acetyl-D-glucosamine) are likely related to its role in glycoprotein biosynthesis. By contributing to the glycosylation of proteins, it may influence protein function and cellular processes .

Action Environment

The action, efficacy, and stability of Mannotriose-di-(N-acetyl-D-glucosamine) can be influenced by various environmental factors. For instance, the storage temperature of the compound is recommended to be 2-8°C . Additionally, it’s important to avoid dust formation and ensure adequate ventilation when handling the compound .

Propiedades

IUPAC Name |

N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H58N2O26/c1-9(42)35-11(3-37)18(45)28(12(44)4-38)60-31-17(36-10(2)43)22(49)29(15(7-41)58-31)61-34-27(54)30(62-33-26(53)24(51)20(47)14(6-40)57-33)21(48)16(59-34)8-55-32-25(52)23(50)19(46)13(5-39)56-32/h3,11-34,38-41,44-54H,4-8H2,1-2H3,(H,35,42)(H,36,43) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUIFTOHRFYXSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58N2O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404503 |

Source

|

| Record name | MAN-3 Glycan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

910.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70858-45-6 |

Source

|

| Record name | MAN-3 Glycan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)